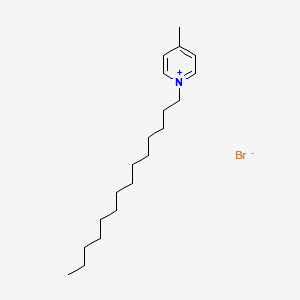
1-Tetradecyl-4-methylpyridinium bromide
概要
説明
1-Tetradecyl-4-methylpyridinium bromide is a cationic surfactant belonging to the pyridinium salts family. It is characterized by a long hydrophobic alkyl chain and a hydrophilic pyridinium head group, making it amphiphilic. This compound is known for its ability to form micelles in aqueous solutions, which is a key property for its applications in various fields.
準備方法
1-Tetradecyl-4-methylpyridinium bromide can be synthesized through a condensation reaction. The typical synthetic route involves heating a mixture of 4-picoline and 1-bromotetradecane at reflux in absolute ethanol for 24 hours. The reaction mixture is then cooled to ambient temperature, filtered, and washed with diethyl ether to obtain the product .
化学反応の分析
1-Tetradecyl-4-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through nucleophilic substitution.
Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.
Common reagents and conditions for these reactions include the use of ethanol as a solvent and maintaining specific temperature ranges to facilitate the reactions.
科学的研究の応用
1-Tetradecyl-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including micellization studies and as a phase transfer catalyst.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
作用機序
The mechanism of action of 1-Tetradecyl-4-methylpyridinium bromide primarily involves its ability to form micelles. These micelles can interact with cell membranes, disrupting their structure and leading to antimicrobial effects. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications .
類似化合物との比較
1-Tetradecyl-4-methylpyridinium bromide can be compared with other similar compounds such as:
- 1-Decyl-3-methylpyridinium bromide
- 1-Dodecyl-3-methylpyridinium bromide
- 1-Butyl-4-methylpyridinium bromide
These compounds share similar structures but differ in the length of their alkyl chains, which affects their micellization behavior and critical micellization concentration (CMC). This compound has a longer alkyl chain, resulting in a lower CMC and potentially different applications .
特性
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMTJOAMHHQIW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















